molecular formula C8H16N2O B13436439 5-(3-Aminopropyl)piperidin-2-one

5-(3-Aminopropyl)piperidin-2-one

Cat. No.: B13436439
M. Wt: 156.23 g/mol
InChI Key: FRGKQCIHRCRHAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary alcohols

    Substitution: Various substituted piperidinones

Scientific Research Applications

5-(3-Aminopropyl)piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tubulin polymerization, leading to antiproliferative effects . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-(3-aminopropyl)piperidin-2-one

InChI

InChI=1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11)

InChI Key

FRGKQCIHRCRHAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1CCCN

Origin of Product

United States

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